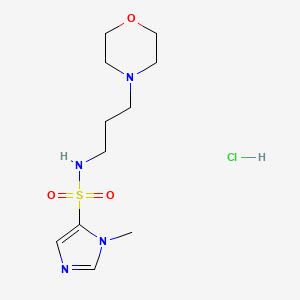
1H-Imidazole-5-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride
Cat. No. B8316700
Key on ui cas rn:
137048-78-3
M. Wt: 324.83 g/mol
InChI Key: WDVOFVFRBYQDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05356922
Procedure details


1 g (2.8 mmol) of N-(3-morpholinopropyl)-4-chloro-1-methyl-5-imidazolesulfonamide from Example 31 is dissolved in 130 ml of 25% strength aqueous ethanol, 0.3 g of Pd/C catalyst is added and the mixture is hydrogenated with shaking at an initial pressure of 3.45 bar until absorption of hydrogen is complete. The catalyst is filtered off. The filtrate is concentrated in vacuo and the residue is recrystallized from ethanol. The title compound of melting point 205°-206° C. is obtained in a yield of 0.8 g (88% of theory).
Name
N-(3-morpholinopropyl)-4-chloro-1-methyl-5-imidazolesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][CH2:9][NH:10][S:11]([C:14]2[N:18]([CH3:19])[CH:17]=[N:16][C:15]=2[Cl:20])(=[O:13])=[O:12])[CH2:3][CH2:2]1>C(O)C.[Pd]>[ClH:20].[O:1]1[CH2:2][CH2:3][N:4]([CH2:7][CH2:8][CH2:9][NH:10][S:11]([C:14]2[N:18]([CH3:19])[CH:17]=[N:16][CH:15]=2)(=[O:13])=[O:12])[CH2:5][CH2:6]1 |f:3.4|
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with shaking at an initial pressure of 3.45 bar
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
until absorption of hydrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is recrystallized from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.O1CCN(CC1)CCCNS(=O)(=O)C1=CN=CN1C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
